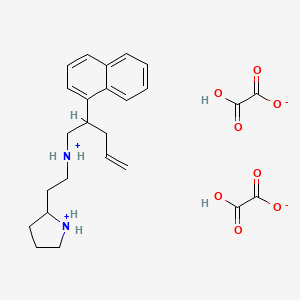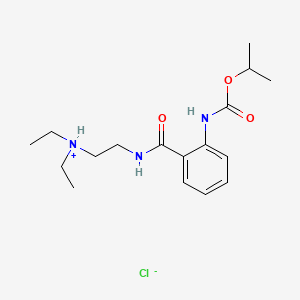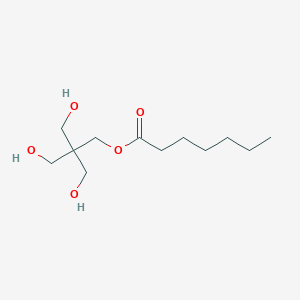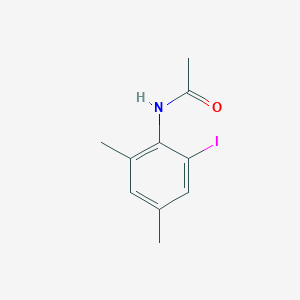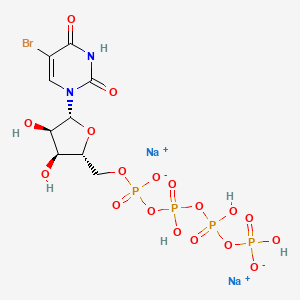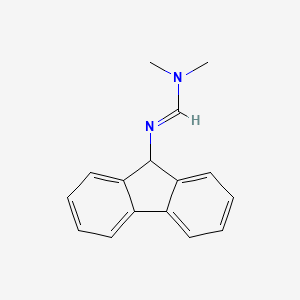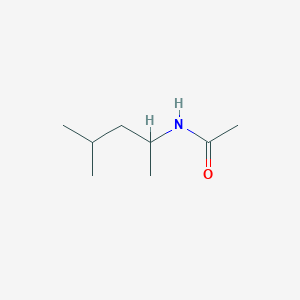
n-(4-Methylpentan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylpentan-2-yl)acetamide: is an organic compound belonging to the class of acetamides It is characterized by the presence of an acetamide functional group attached to a 4-methylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-(4-Methylpentan-2-yl)acetamide involves the direct amidation of acetic acid with 4-methylpentan-2-amine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Acylation of Amines: Another approach involves the acylation of 4-methylpentan-2-amine with acetic anhydride or acetyl chloride under basic conditions. This method is often preferred for its simplicity and high yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methylpentan-2-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a precursor in the synthesis of drug candidates, particularly those targeting neurological and inflammatory disorders.
Industry: N-(4-Methylpentan-2-yl)acetamide is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-Methylpentan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
- N-(4-Methylpentan-2-yl)acetamide
- N-(4-Methylpentan-2-yl)propionamide
- N-(4-Methylpentan-2-yl)butyramide
Comparison:
- This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties.
- N-(4-Methylpentan-2-yl)propionamide and N-(4-Methylpentan-2-yl)butyramide have similar structures but differ in the length of the carbon chain attached to the amide group. These differences can influence their reactivity and biological activity.
Properties
CAS No. |
40200-64-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)acetamide |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-7(3)9-8(4)10/h6-7H,5H2,1-4H3,(H,9,10) |
InChI Key |
XSJOXQGYDROIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


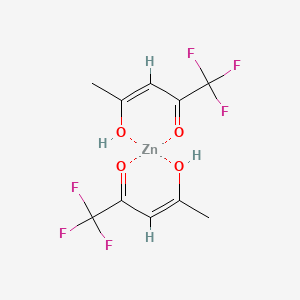

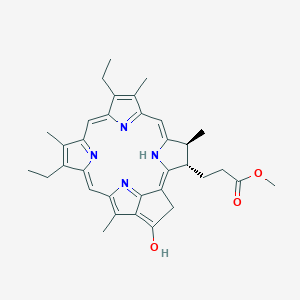
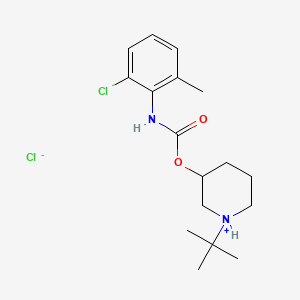
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
